molecular formula C25H22ClN3O3 B2768395 8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline CAS No. 941989-99-7

8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline

Cat. No.: B2768395
CAS No.: 941989-99-7
M. Wt: 447.92
InChI Key: GEWRNVMTVSFAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a 4-chlorobenzyl group, a piperazine ring, and a furan-2-yl methanone moiety

Scientific Research Applications

8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The 4-chlorobenzyl group is then introduced via nucleophilic substitution reactions.

The piperazine ring is incorporated through a nucleophilic substitution reaction with the quinoline derivative. Finally, the furan-2-yl methanone moiety is attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated synthesis and purification systems would also be employed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using hydrogenation reactions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets within cells. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes . The piperazine ring can interact with various enzymes, inhibiting their activity. The furan-2-yl methanone moiety may also contribute to the compound’s overall biological activity by forming reactive intermediates that can modify cellular components.

Comparison with Similar Compounds

Similar Compounds

    8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline: Unique due to its combination of a quinoline core, piperazine ring, and furan-2-yl methanone moiety.

    Quinoline derivatives: Often used in antimalarial and anticancer research.

    Piperazine derivatives: Commonly found in antipsychotic and anthelmintic drugs.

    Furan derivatives: Known for their antimicrobial and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c26-20-9-6-18(7-10-20)17-32-21-4-1-3-19-8-11-23(27-24(19)21)28-12-14-29(15-13-28)25(30)22-5-2-16-31-22/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWRNVMTVSFAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.